4-methyl-N-[3-(quinolin-8-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-[3-(quinolin-8-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is notable for its unique structure, which combines a quinoline moiety with a thiadiazole ring, linked via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(quinolin-8-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Attachment of the Propyl Chain: The quinoline derivative is then reacted with 3-bromopropanol to introduce the propyl chain, forming 3-(quinolin-8-yloxy)propyl bromide.
Formation of the Thiadiazole Ring: The key step involves the cyclization of the intermediate with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Final Coupling: The final product is obtained by coupling the thiadiazole intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to quinoline N-oxide derivatives.
Reduction: The nitro group in the quinoline ring can be reduced to an amine using hydrogenation over palladium on carbon.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amin
Properties
IUPAC Name |
4-methyl-N-(3-quinolin-8-yloxypropyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-15(23-20-19-11)16(21)18-9-4-10-22-13-7-2-5-12-6-3-8-17-14(12)13/h2-3,5-8H,4,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEGKUKOWWURNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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